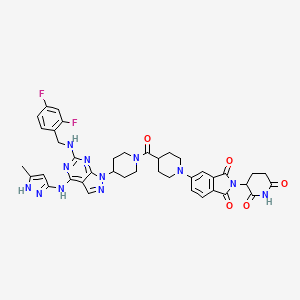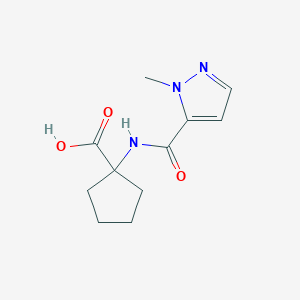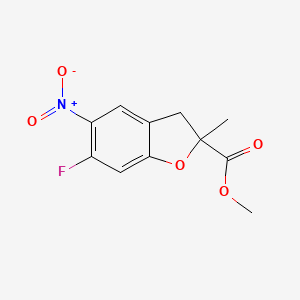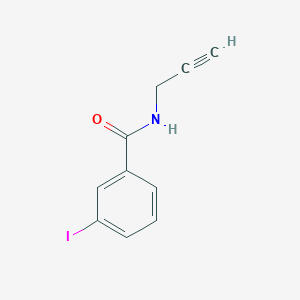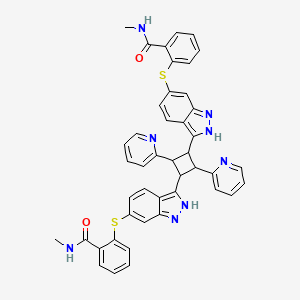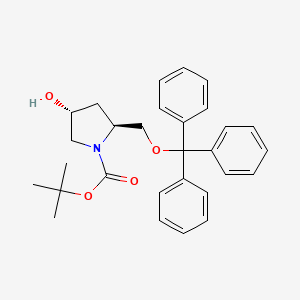
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2h-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of tetrahydropyran and contains a difluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 2,3-difluorobenzylamine with a suitable tetrahydropyran derivative. One common method involves the use of tetrahydro-2H-pyran-4-ol as a starting material, which is reacted with 2,3-difluorobenzylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The difluorobenzyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and can influence the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amino group instead of the difluorobenzyl group.
Tetrahydro-2H-pyran-4-ol: The parent compound without the amino and difluorobenzyl substitutions.
Uniqueness
4-(((2,3-Difluorobenzyl)amino)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the difluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. This modification can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other applications .
Propiedades
Fórmula molecular |
C13H17F2NO2 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
4-[[(2,3-difluorophenyl)methylamino]methyl]oxan-4-ol |
InChI |
InChI=1S/C13H17F2NO2/c14-11-3-1-2-10(12(11)15)8-16-9-13(17)4-6-18-7-5-13/h1-3,16-17H,4-9H2 |
Clave InChI |
JGSUWJPWRJRCHH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNCC2=C(C(=CC=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




